molecular formula C20H35NO5 B14492509 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid CAS No. 65205-97-2

3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid

Cat. No.: B14492509
CAS No.: 65205-97-2
M. Wt: 369.5 g/mol
InChI Key: KNOAILOWHKMPMQ-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain alkene.

    Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.

Scientific Research Applications

3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.

    Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.

Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

65205-97-2

Molecular Formula

C20H35NO5

Molecular Weight

369.5 g/mol

IUPAC Name

3-(carboxymethylcarbamoyl)heptadec-2-enoic acid

InChI

InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

KNOAILOWHKMPMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O

Origin of Product

United States

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